2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid
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Overview
Description
2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid is an organic compound characterized by a cyclobutyl ring substituted with a hydroxy group and a phenyl group, along with an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-1-phenylcyclobutanone with oxalic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of 2-(3-oxo-1-phenylcyclobutyl)-2-oxoacetic acid
Reduction: Formation of 2-(3-hydroxy-1-phenylcyclobutyl)-2-hydroxyacetic acid
Substitution: Formation of nitro or halogenated derivatives of the phenyl group
Scientific Research Applications
2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxy-1-phenylcyclobutyl)-2-hydroxyacetic acid
- 2-(3-oxo-1-phenylcyclobutyl)-2-oxoacetic acid
- 3-Hydroxy-1-phenylcyclobutanone
Uniqueness
2-(3-Hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid is unique due to the presence of both a hydroxy group and an oxoacetic acid moiety on the cyclobutyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(3-hydroxy-1-phenylcyclobutyl)-2-oxoacetic acid |
InChI |
InChI=1S/C12H12O4/c13-9-6-12(7-9,10(14)11(15)16)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,15,16) |
InChI Key |
BLROJDIBNDMFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)C(=O)C(=O)O)O |
Origin of Product |
United States |
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